Synthesis and Characterization of 4-Chloro-1H-indazole-3-carbonitrile: A Comprehensive Technical Guide
Synthesis and Characterization of 4-Chloro-1H-indazole-3-carbonitrile: A Comprehensive Technical Guide
Executive Summary
4-Chloro-1H-indazole-3-carbonitrile (CAS: 1264481-55-1)[1] is a highly privileged heterocyclic scaffold in modern drug discovery. Characterized by a sterically demanding chlorine atom at the C4 position adjacent to a strongly electron-withdrawing cyano group at C3, this molecule serves as a critical building block for advanced therapeutics. Most notably, it has recently gained significant traction as a core structural motif in the development of Proteolysis Targeting Chimeras (PROTACs) designed for the targeted degradation of the Androgen Receptor (AR) in oncology applications[2].
This technical guide outlines a highly efficient, scalable, and self-validating synthetic workflow for this compound, moving away from highly toxic classical cyanation methods toward a modern palladium-catalyzed cross-coupling paradigm.
Mechanistic Rationale & Synthetic Strategy
Historically, introducing a carbonitrile group at the C3 position of the indazole core required either the multi-step dehydration of primary carboxamides or the use of highly toxic cyanide sources (e.g., NaCN, Zn(CN)₂) under extremely harsh conditions. These classical methods suffer from poor atom economy, severe safety hazards, and low catalyst turnover numbers (TON) due to the rapid poisoning of the metal catalyst by free cyanide ions[3].
As a modern synthetic approach, we employ the Palladium-Catalyzed Cyanation of 4-chloro-3-iodo-1H-indazole utilizing potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) as a non-toxic cyanide surrogate[3].
Causality of Reagent Selection:
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Cyanide Reservoir (K₄[Fe(CN)₆]): The selection of potassium ferrocyanide is not merely a safety consideration. In a biphasic DMAc/H₂O solvent system, it acts as a "slow-release" cyanide reservoir. The gradual dissolution and thermal release of CN⁻ maintains a remarkably low steady-state concentration of free cyanide in the reaction matrix. This kinetically prevents the formation of the catalytically dead, coordinatively saturated [Pd(CN)₄]²⁻ species—a primary failure mode in cross-coupling cyanations[3].
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Catalyst Architecture ([PdCl(allyl)]₂ + Xantphos): Xantphos is a bidentate phosphine ligand with an exceptionally wide natural bite angle (~111°). During the catalytic cycle, this wide angle sterically forces the bulky 4-chloro-indazole ring and the incoming cyano ligand into a strict cis-conformation on the Pd(II) intermediate. This geometric constraint drastically lowers the activation energy required for the final reductive elimination step, overcoming the steric hindrance imposed by the C4-chlorine atom[4].
Catalytic Pathway Visualization
Figure 1: Pd-catalyzed cyanation cycle of 4-chloro-3-iodo-1H-indazole using K4[Fe(CN)6].
Experimental Protocols: A Self-Validating Workflow
Step 1: Preparation of 4-Chloro-3-iodo-1H-indazole (Precursor)
Causality: Direct C-H cyanation of indazoles is highly unselective. Pre-functionalizing the C3 position with an iodine atom provides a highly reactive, regioselective handle for the palladium oxidative addition step.
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Reaction Setup: Charge a 1 L round-bottom flask with 4-chloro-1H-indazole (1.0 equiv) and dissolve in anhydrous DMF (0.5 M).
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Base Addition: Add KOH (2.0 equiv) in one portion. Note: Deprotonation of the indazole N1 position significantly increases the electron density of the pyrazole ring, rendering the C3 position highly nucleophilic.
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Iodination: Cool the mixture to 0 °C. Slowly add a solution of iodine (I₂, 1.5 equiv) in DMF dropwise over 30 minutes.
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In-Process Control (IPC): Monitor via LC-MS. The reaction is typically instantaneous. The disappearance of the starting mass (
153) and appearance of the product mass ( 279) validates completion. -
Quench & Isolate: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine (visualized by the rapid fading of the dark brown color to pale yellow). Precipitate the product with water, filter, and dry under high vacuum.
Step 2: Palladium-Catalyzed Cyanation (Target Synthesis)
Protocol adapted for the specific steric demands of the 4-chloro derivative.[3][4]
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Anaerobic Preparation: In a 500-mL multi-necked reactor equipped with a Dimroth condenser, charge 4-chloro-3-iodo-1H-indazole (1.0 equiv). Subject the system to three rigorous vacuum/argon backfill cycles. Causality: Trace oxygen will rapidly oxidize the electron-rich Xantphos ligand, permanently deactivating the Pd(0) catalyst.
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Solvent & Reagent Addition: Inject anhydrous DMAc (to 0.5 M) and sparge with argon for 60 minutes. Add K₄[Fe(CN)₆]·3H₂O (0.5 equiv) followed by degassed H₂O (DMAc:H₂O ratio of 4:3). Heat the biphasic mixture to 60 °C.
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Catalyst Initiation: Briefly open the system under positive argon flow to add [PdCl(allyl)]₂ (0.5 mol%) and Xantphos (1.0 mol%). Seal and ramp the temperature to 95 °C.
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Self-Validating IPC: Observe the reaction mixture. The initial pale-yellow slurry must transition to a deep, homogeneous amber solution within 20–30 minutes. If the solution remains pale yellow, catalyst activation has failed (likely due to insufficient degassing), and the reaction will stall.
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Workup: After 4-6 hours, cool to room temperature. Dilute with 2-MeTHF and wash extensively with 0.35 N aqueous Na₂SO₄. Causality: The specific use of aqueous sodium sulfate over brine prevents emulsion formation and efficiently partitions the highly polar DMAc and residual iron salts into the aqueous layer.
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Purification: Concentrate the organic layer and purify via silica gel chromatography (Hexanes/EtOAc) or recrystallization to yield 4-chloro-1H-indazole-3-carbonitrile.
Quantitative Characterization Data
To ensure rigorous scientific integrity, the synthesized 4-chloro-1H-indazole-3-carbonitrile must be validated against the following analytical specifications[1].
| Analytical Parameter | Methodology / Instrument | Expected Specification |
| Appearance | Visual Inspection | Light-yellow to off-white crystalline solid |
| Purity | UPLC-UV (254 nm) | ≥ 98.0% (Area %) |
| Exact Mass | LC-MS (ESI+) | |
| ¹H NMR | 400 MHz, DMSO- | |
| ¹³C NMR | 100 MHz, DMSO- | |
| FT-IR | ATR, Solid State |
References
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Bifunctional compounds capable of degrading androgen receptors. Google Patents (WO2024189488A1). 2
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Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. 3
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1H-Indazole-3-carbonitrile (Checked Procedure). Organic Syntheses.4
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4-Chloro-1H-indazole-3-carbonitrile (CAS: 1264481-55-1). CymitQuimica. 1
